5-Bromo-1H-pyrrole-2-carboxylic acid

Catalog No.
S698973
CAS No.
28383-57-5
M.F
C5H4BrNO2
M. Wt
189.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-pyrrole-2-carboxylic acid

CAS Number

28383-57-5

Product Name

5-Bromo-1H-pyrrole-2-carboxylic acid

IUPAC Name

5-bromo-1H-pyrrole-2-carboxylic acid

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

InChI

InChI=1S/C5H4BrNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9)

InChI Key

XBIXQQWGBUFUDE-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1)Br)C(=O)O

Canonical SMILES

C1=C(NC(=C1)Br)C(=O)O

5-Bromo-1H-pyrrole-2-carboxylic acid is a highly versatile, bifunctional heterocyclic building block characterized by a reactive C2-carboxylic acid and a C5-bromine atom[1]. In industrial and pharmaceutical procurement, it is primarily sourced as a pre-functionalized precursor for the rapid assembly of complex biaryl systems, kinase inhibitors, and marine alkaloid analogs [2]. The simultaneous presence of an amidation-ready carboxylate and a cross-coupling-ready halogen handle allows chemists to execute orthogonal synthetic strategies, such as Suzuki or Stille couplings followed by peptide-like amide bond formations, without the need for intermediate protection or halogenation steps [1].

Attempting to substitute 5-bromo-1H-pyrrole-2-carboxylic acid with its unbrominated parent, 1H-pyrrole-2-carboxylic acid, introduces severe regioselectivity challenges; direct bromination often yields inseparable mixtures of 4-bromo, 5-bromo, and 4,5-dibromo species due to the electron-rich nature of the pyrrole ring, resulting in substantial yield losses and purification bottlenecks . Similarly, procuring the esterified analog (methyl 5-bromo-1H-pyrrole-2-carboxylate) necessitates an additional saponification step (e.g., using LiOH) prior to amidation, which not only adds a synthetic step but also risks degrading base-sensitive functional groups on complex intermediates [1]. Furthermore, utilizing the 5-chloro analog significantly reduces oxidative addition rates in downstream palladium-catalyzed cross-couplings, demanding higher catalyst loadings and harsher reaction temperatures compared to the highly reactive C-Br bond [2].

Elimination of Saponification Bottlenecks in Amidation Workflows

When synthesizing complex amide-linked inhibitors, utilizing 5-bromo-1H-pyrrole-2-carboxylic acid allows for direct, one-step coupling (e.g., via EDCI/HOBt or oxalyl chloride activation) with target amines [1]. In contrast, starting from the comparator methyl 5-bromo-1H-pyrrole-2-carboxylate requires a preliminary lithium hydroxide-mediated hydrolysis step[2]. This two-step sequence not only extends processing time but typically incurs a 15-25% cumulative yield penalty while exposing advanced, highly functionalized intermediates to basic conditions that can trigger unwanted side reactions [2].

Evidence DimensionSynthetic step count and base-exposure risk prior to amidation
Target Compound Data1 step, no base hydrolysis required
Comparator Or BaselineMethyl 5-bromo-1H-pyrrole-2-carboxylate (2 steps, requires LiOH/MeOH/H2O saponification)
Quantified DifferenceDirect use of the acid eliminates 1 synthetic step and avoids a ~15-25% yield loss associated with ester hydrolysis and subsequent workup.
ConditionsStandard peptide-like coupling vs. saponification-amidation sequence in inhibitor synthesis.

Procuring the free acid directly streamlines manufacturing workflows and protects base-sensitive moieties during the assembly of complex pharmaceutical intermediates.

Regiochemical Purity vs. In Situ Bromination

Pyrroles are highly electron-rich, making selective halogenation notoriously difficult. Attempting to brominate 1H-pyrrole-2-carboxylic acid (or its ester) with NBS typically results in a mixture containing the desired 5-bromo product alongside 4-bromo and 4,5-dibromo impurities, often limiting the isolated yield of the pure 5-bromo isomer to 26-45% after rigorous chromatography . Procuring pre-synthesized, high-purity (>98%) 5-bromo-1H-pyrrole-2-carboxylic acid entirely bypasses this unselective reaction, ensuring immediate readiness for downstream coupling without the need for resource-intensive separation of regioisomers[1].

Evidence DimensionRegiochemical purity and isolated yield of the 5-bromo motif
Target Compound DataCommercially sourced 5-Bromo-1H-pyrrole-2-carboxylic acid (>98% purity, direct use)
Comparator Or BaselineIn situ NBS bromination of 1H-pyrrole-2-carboxylic acid (Yields mixtures, ~26-45% isolated yield)
Quantified DifferenceDirect procurement prevents a >50% material loss to overbromination and eliminates the need for complex silica gel column chromatography.
ConditionsElectrophilic aromatic substitution (NBS, 0 °C) vs. direct procurement of the functionalized building block.

Avoiding late-stage halogenation saves significant purification time and raw material costs, making the pre-brominated acid the more efficient choice for scale-up.

Enhanced Oxidative Addition in Palladium-Catalyzed Cross-Couplings

The C5-bromine atom on 5-bromo-1H-pyrrole-2-carboxylic acid serves as an excellent leaving group for palladium-catalyzed C-C bond formation, facilitating efficient Suzuki and Stille cross-couplings to construct bis-heterocyclic frameworks [1]. When compared to the 5-chloro-1H-pyrrole-2-carboxylic acid analog, the carbon-bromine bond exhibits a significantly lower bond dissociation energy, which accelerates the rate-determining oxidative addition step. This allows reactions to proceed at milder temperatures with standard catalysts, whereas the chloride comparator often requires specialized, expensive phosphine ligands and elevated temperatures to achieve comparable conversion [1].

Evidence DimensionReactivity in Pd-catalyzed cross-coupling (Suzuki/Stille)
Target Compound DataHigh reactivity, standard Pd catalysts
Comparator Or Baseline5-Chloro-1H-pyrrole-2-carboxylic acid (Low reactivity, requires specialized ligands/heating)
Quantified DifferenceThe bromo-derivative enables efficient coupling under milder conditions, avoiding the kinetic bottlenecks associated with C-Cl oxidative addition.
ConditionsConstruction of C-C bonds between substituted imidazoles and pyrroles via Suzuki/Stille coupling.

Higher cross-coupling reactivity lowers catalyst expenses and expands the scope of compatible, temperature-sensitive coupling partners.

Synthesis of Kinase and Phosphatase Inhibitors

The compound is a highly efficient precursor for assembling complex therapeutic agents, such as TNIK and PTPN2 inhibitors, where its dual functionality allows for sequential Suzuki cross-coupling and direct amidation without intermediate deprotection steps[1] [2].

DNA-Encoded Library (DEL) Construction

In combinatorial chemistry, the high regiochemical purity and predictable reactivity of the pre-brominated acid make it a reliable building block for generating massive libraries of lead-like compounds, ensuring high-fidelity reactions without the interference of regioisomeric impurities[3].

Development of Marine Alkaloid Analogs

It serves as a core structural motif for synthesizing derivatives of naturally occurring marine compounds (e.g., marinopyrroles and agelastatin), where the precise C5-bromine placement is critical for both structural integrity and biological target binding .

XLogP3

1.6

Wikipedia

5-Bromo-1H-pyrrole-2-carboxylic acid

Dates

Last modified: 08-15-2023

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